molecular formula C21H19N3O4 B6541607 methyl 4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1060202-55-2

methyl 4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No. B6541607
CAS RN: 1060202-55-2
M. Wt: 377.4 g/mol
InChI Key: BGVFYIROKSBBID-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are generally esters derived from benzoic acid and methanol. They are often used in a variety of applications, including as solvents, plasticizers, and chemical intermediates .


Synthesis Analysis

Esters like methyl benzoate can be synthesized through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of methyl benzoate, the carbonyl carbon is bonded to an oxygen, which is bonded to a methyl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid. They can also react with bases to form carboxylate salts, or with Grignard reagents to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Generally, esters are characterized by their pleasant smell. They have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Safety and Hazards

Like all chemicals, proper safety measures should be taken while handling esters. They can be irritants and may be harmful if ingested or come into contact with the skin .

properties

IUPAC Name

methyl 4-[[2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-3-5-15(6-4-14)18-11-20(26)24(13-22-18)12-19(25)23-17-9-7-16(8-10-17)21(27)28-2/h3-11,13H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFYIROKSBBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate

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